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Abstract
Tribromoacetic acid (TBA), a member of the haloacetic acid (HAA) family, is a significant

disinfection byproduct (DBP) formed during the chlorination of drinking water, particularly in

source waters with elevated bromide levels.[1] Classified as reasonably anticipated to be a

human carcinogen, TBA poses potential health risks, including an increased risk of cancer and

developmental issues.[2][3] This technical guide provides an in-depth overview of the chemical

and physical properties, synthesis, analytical methods, toxicological effects, and environmental

fate of tribromoacetic acid. Detailed experimental protocols for its detection in water samples

are provided, and its carcinogenic mechanisms, including metabolic activation and induction of

oxidative stress, are explored through signaling pathway diagrams. This document serves as a

comprehensive resource for researchers, scientists, and drug development professionals

working with or studying tribromoacetic acid.

Introduction
Haloacetic acids are a class of disinfection byproducts that arise from the reaction of

disinfectants like chlorine with natural organic matter present in water sources.[1]
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Tribromoacetic acid (CBr₃CO₂H) is a fully brominated member of this family.[4] Its presence in

drinking water is a public health concern due to its potential carcinogenic properties.[2]

Understanding the formation, toxicology, and environmental behavior of TBA is crucial for water

quality management, human health risk assessment, and the development of potential

remediation strategies.

Chemical and Physical Properties
Tribromoacetic acid is a white crystalline solid that is soluble in water, ethanol, and acetone.

[5][6] It is a relatively stable compound under normal conditions but can decompose in boiling

water to produce bromoform.[7] A summary of its key chemical and physical properties is

presented in Table 1.

Property Value References

Chemical Formula C₂HBr₃O₂ [4]

Molecular Weight 296.74 g/mol [8]

Appearance White crystalline solid [5]

Melting Point 132 °C (270 °F; 405 K) [4]

Boiling Point
245 °C (473 °F; 518 K) with

decomposition
[4][7]

Water Solubility 2.0 x 10⁵ mg/L at 25 °C [6]

pKa 0.72 [5]

Henry's Law Constant
3.34 x 10⁻⁹ atm·m³/mol at 25

°C
[7]

Synthesis of Tribromoacetic Acid
While detailed laboratory protocols for the direct synthesis of tribromoacetic acid are not

extensively documented in readily available literature, a common method for the preparation of

α-halo carboxylic acids is through the Hell-Volhard-Zelinsky reaction. However, for

polyhalogenation, the haloform reaction is more relevant. Tribromoacetic acid can be

conceptualized as an oxidation product of bromoform.
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A plausible, though not explicitly detailed, synthetic route would involve the haloform reaction.

This reaction typically involves the exhaustive halogenation of a methyl ketone in the presence

of a base.[2][9][10] To produce a carboxylic acid, the reaction proceeds further with cleavage of

the trihalomethyl group.

A related synthesis is that of its anhydride, which involves the dehydration of tribromoacetic
acid using a strong dehydrating agent like phosphorus pentoxide.[11]

Formation as a Disinfection Byproduct
Tribromoacetic acid is not produced commercially in large quantities but is primarily formed

during water disinfection.[6] The key factors influencing its formation are:

Disinfectant Type: Chlorination and chloramination of water containing natural organic matter

(NOM) and bromide ions are the primary pathways for TBA formation.[1]

Precursor Concentration: The concentration and character of natural organic matter (NOM),

such as humic and fulvic acids, serve as the organic precursors for TBA.[12]

Bromide Ion Concentration: Higher concentrations of bromide in the source water lead to a

shift in the speciation of disinfection byproducts towards brominated forms, including TBA.[1]

pH: The formation of trihaloacetic acids, like TBA, is generally favored at lower pH values.

Increasing the pH from 6 to 8 has been shown to decrease the formation of trihaloacetic

acids.[12]

Temperature: Higher temperatures can increase the rate of reaction between disinfectants

and NOM, potentially leading to increased DBP formation.[13]

Contact Time: Longer contact times between the disinfectant and organic matter can lead to

greater formation of DBPs.[13]

Table 2: Factors Influencing Tribromoacetic Acid Formation in Drinking Water

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

http://www.lscollege.ac.in/sites/default/files/e-content/Haloform_reaction.pdf
https://en.wikipedia.org/wiki/Haloform_reaction
https://www.masterorganicchemistry.com/2020/08/26/haloform-iodoform-reaction/
https://www.benchchem.com/product/b166820?utm_src=pdf-body
https://www.benchchem.com/product/b166820?utm_src=pdf-body
https://www.researchgate.net/figure/The-activation-mechanism-of-NRF2-and-downstream-transcription-events-Under_fig5_283444320
https://www.benchchem.com/product/b166820?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0035122
https://www.researchgate.net/publication/298595827_The_role_of_natural_organic_matter_during_formation_of_chlorination_by-products_A_review
https://www.scribd.com/doc/70752647/Haloform-Reaction
https://www.researchgate.net/publication/298595827_The_role_of_natural_organic_matter_during_formation_of_chlorination_by-products_A_review
https://www.scribd.com/doc/70752647/Haloform-Reaction
https://pubmed.ncbi.nlm.nih.gov/15774422/
https://pubmed.ncbi.nlm.nih.gov/15774422/
https://www.benchchem.com/product/b166820?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Factor Effect on TBA Formation References

Increase in Bromide

Concentration
Increases [1]

Increase in pH (from 6 to 8) Decreases [12]

Increase in Temperature
Generally Increases Reaction

Rates
[13]

Increase in Disinfectant Dose Increases [13]

Increase in NOM

Concentration
Increases [12]

Increase in Contact Time Increases [13]

Analytical Methods
The detection of tribromoacetic acid in drinking water is typically performed using gas

chromatography with electron capture detection (GC-ECD) after extraction and derivatization.

The United States Environmental Protection Agency (EPA) has established standardized

methods for this purpose.

Table 3: EPA Analytical Methods for Tribromoacetic Acid Detection

Method Procedure
Detection Limit
(µg/L)

Matrix

EPA Method 552.2

Liquid-liquid

extraction,

derivatization, and

GC-ECD

0.82

Drinking water, ground

water, raw source

water

EPA Method 552.3

rev1.0

Liquid-liquid

microextraction,

derivatization, and

GC-ECD

0.097 Drinking water
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Toxicology and Carcinogenicity
Tribromoacetic acid is classified as "reasonably anticipated to be a human carcinogen" by the

National Toxicology Program (NTP).[2] This classification is based on convincing evidence of

its metabolism to a known carcinogen, dibromoacetic acid (DBA), and supporting mechanistic

data.[1]

Metabolism
The primary mechanism of TBA's carcinogenicity is believed to be its metabolic conversion to

dibromoacetic acid (DBA). This process involves the reductive dehalogenation of TBA,

catalyzed by cytochrome P450 enzymes in the liver.[2] DBA itself is a known carcinogen.[1]

Tribromoacetic Acid (TBA) Reductive Dehalogenation
(Cytochrome P450)

Dibromoacetic Acid (DBA)
(Carcinogenic Metabolite)

Click to download full resolution via product page

Metabolism of Tribromoacetic Acid to Dibromoacetic Acid.

Genotoxicity and Oxidative Stress
Mechanistic studies have shown that tribromoacetic acid can cause mutations in bacteria and

induce oxidative stress and DNA damage in mammalian cells.[1] The production of reactive

oxygen species (ROS) can lead to cellular damage, including lipid peroxidation, protein

damage, and the formation of DNA adducts, which can initiate carcinogenesis.

The cellular defense against oxidative stress involves the activation of the Nrf2-ARE (Nuclear

factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. However,

persistent oxidative stress induced by TBA and its metabolites can overwhelm these defenses.
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Oxidative Stress and Nrf2 Signaling Pathway in TBA Toxicity.

Peroxisome Proliferator-Activated Receptor (PPARα)
Activation
Haloacetic acids, including the metabolite of TBA, dibromoacetic acid, are known to be

peroxisome proliferators. They can act as ligands for the Peroxisome Proliferator-Activated

Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in

lipid metabolism and cell proliferation. The sustained activation of PPARα is associated with

liver tumors in rodents.
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Dibromoacetic Acid (DBA) PPARα Receptor Altered Gene Expression
(Lipid Metabolism, Cell Cycle) Tumor Promotion

Click to download full resolution via product page

PPARα Activation Pathway by Dibromoacetic Acid.

Table 4: Summary of Toxicological Data for Tribromoacetic Acid

Endpoint Species Route Effect Reference

Carcinogenicity Human Oral (inferred)

Reasonably

anticipated to be

a human

carcinogen

[2]

Reproductive/De

velopmental

Toxicity

Rat Drinking Water

No reproductive

toxicity at doses

up to 400 ppm in

a short-term

study

[14]

Genotoxicity Bacteria In vitro Mutagenic [1]

Genotoxicity Mammalian cells In vitro
Induces DNA

damage
[1]

Environmental Fate and Transport
The environmental fate of tribromoacetic acid is influenced by several processes, including

photodegradation, thermal degradation, and biodegradation.

Photodegradation: TBA is susceptible to direct photolysis by sunlight. Under UV irradiation, it

undergoes rapid degradation with a half-life of approximately 0.64 minutes in one study, with

the cleavage of the carbon-bromine bonds.[5] Another study reported a photodegradation

half-life of 8 days at 15°C in the presence of a titanium dioxide photocatalyst.[4]
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Thermal Degradation: In water, TBA can degrade via decarboxylation. The extrapolated half-

life for this process at 15°C is approximately 103 days.[3]

Biodegradation: Limited data is available on the biodegradation of tribromoacetic acid.

However, some studies have shown that it can be used as a carbon source by certain

bacteria, such as Pseudomonas and Nocardia species, over a period of 20 days.[7] The

biodegradability of haloacetic acids generally decreases with an increasing number of

halogen substitutions.

Mobility: With an estimated Koc value of 5.3, tribromoacetic acid is expected to have very

high mobility in soil. Its pKa of 0.72 indicates that it will exist predominantly in its anionic form

in the environment, which generally does not adsorb strongly to soil.[6]

Bioconcentration: The estimated bioconcentration factor (BCF) for TBA is low, suggesting a

low potential for accumulation in aquatic organisms.[6]

Table 5: Environmental Fate Data for Tribromoacetic Acid

Process Medium Half-life Conditions References

Photodegradatio

n
Water 0.64 minutes UV irradiation [5]

Photodegradatio

n
Water 8 days

15°C, with TiO₂

photocatalyst
[4]

Thermal

Degradation
Water ~103 days

Extrapolated to

15°C
[3]

Atmospheric

Half-life
Air ~30.9 days

Reaction with

hydroxyl radicals
[5]

Experimental Protocols
EPA Method 552.3: Determination of Haloacetic Acids in
Drinking Water
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This method is for the analysis of nine haloacetic acids, including tribromoacetic acid, in

drinking water by liquid-liquid microextraction, derivatization, and gas chromatography with

electron capture detection.

Water Sample Collection
(40 mL)

Preserve with Ammonium Chloride

Add Surrogate and Internal Standards

Adjust to pH < 0.5 with H₂SO₄

Micro Liquid-Liquid Extraction
with Methyl-tert-butyl ether (MTBE)

Derivatization with Acidic Methanol
(Esterification)

Neutralization with Saturated
Sodium Bicarbonate Solution

Analysis by GC-ECD
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b166820#tribromoacetic-acid-as-a-member-of-the-
haloacetic-acid-family]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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